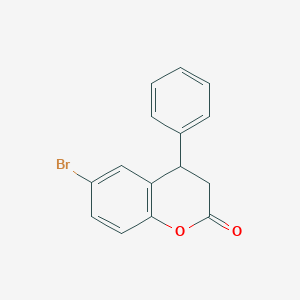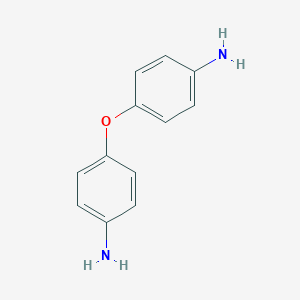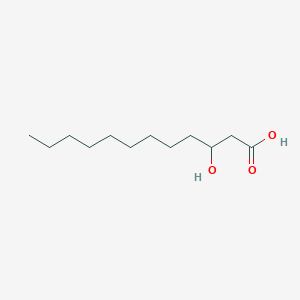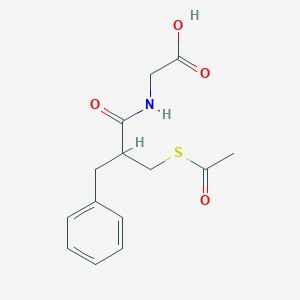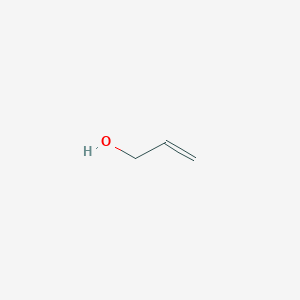![molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1](/img/structure/B41540.png)
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is a chemical compound of interest in organic chemistry due to its potential applications in various synthesis processes. However, specific studies on this compound are limited.
Synthesis Analysis
- The synthesis of related compounds involves lipase-catalyzed enantiomer separation techniques, as demonstrated in the synthesis of 3-hydroxy-4-(tosyloxy)butanenitrile, which is a process involving various lipases in different solvents (Kamal, Khanna, & Krishnaji, 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds like 1,4-bis(trimethylsilyl)-1,3-butadiyne shows significant flexibility in the linear fragment, indicating possible similar structural dynamics in “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg, Khaikin, Grikina, Liebman, & Hulce, 2001).
Chemical Reactions and Properties
- Compounds like 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which may share structural similarities, are used in diverse cyclizations, suggesting that “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could undergo similar reactions (Wolf, Adeel, Reim, Villinger, Fischer, & Langer, 2009).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like the electron diffraction study of 1,4-bis(trimethylsilyl)-1,3-butadiyne, indicating that similar methods could be applied to understand the physical characteristics of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg et al., 2001).
Chemical Properties Analysis
- The reactivity and chemical properties of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could be similar to those of compounds like 4-alkyl- and 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which have been synthesized and analyzed for their chemical behavior (Nguyen, Bellur, Appel, & Langer, 2006).
Aplicaciones Científicas De Investigación
Enantiomer Separation and Synthesis
The enzymatic resolution of racemic compounds related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile" has been utilized for synthesizing optically pure substances. For instance, Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile led to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing its utility in producing bioactive compounds with high enantiomeric purity (Kamal, Khanna, & Krishnaji, 2007).
Dielectric Material Synthesis
Trimethylsilane derivatives, closely related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile", have been applied in the deposition of dielectric thin films using standard PECVD systems. This includes the production of low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides, indicating their importance in improving circuit performance in electronic devices (Loboda, 1999).
Safety And Hazards
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(3S)-4-chloro-3-trimethylsilyloxybutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O[C@@H](CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

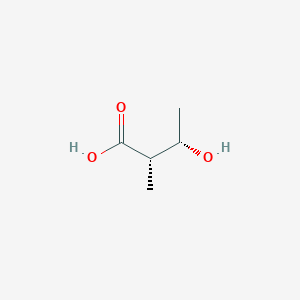
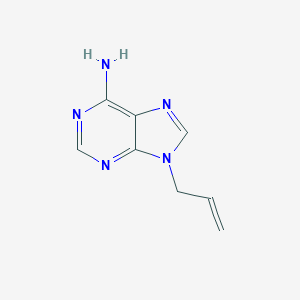
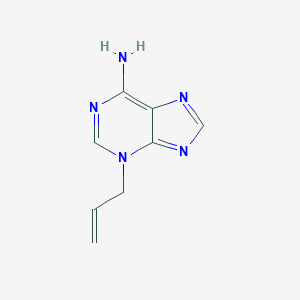
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
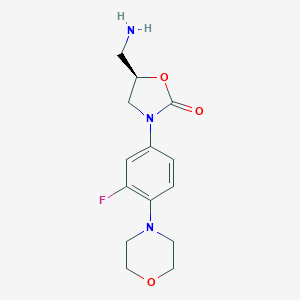
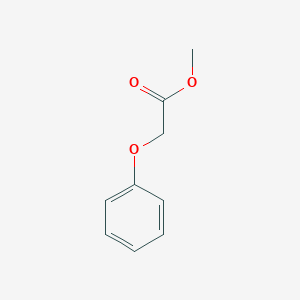
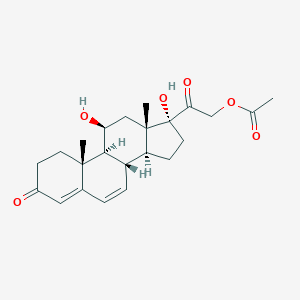
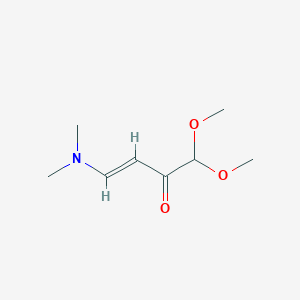
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
